molecular formula C19H27ClN2O2S B1402642 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride CAS No. 1361115-42-5

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride

Cat. No. B1402642
M. Wt: 382.9 g/mol
InChI Key: DUDQZCVYFIQZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a carboxylic acid group (-COOH), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthons for Pharmaceutical Applications

    Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, related to the structural motif of the compound , have shown promise as heterocyclic synthons in the synthesis of substances with applications in HIV-1 reverse transcriptase inhibitors, antimicrobial, fungicidal, and cardiotonic actions (Dyachenko & Vovk, 2013).

  • Novel Synthesis Techniques for Heterocyclic Compounds

    A study by El-Ahl, Ismail, and Amer (2003) explored the synthesis of 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and 2,3-disubstituted hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, indicating the versatility and potential of heterocyclic compounds in synthesizing biologically active molecules El-Ahl, Ismail, & Amer, 2003.

  • Amidation Techniques for Carboxylic Acids

    The efficient amidation of carboxylic acids using specific reagents demonstrates the synthetic versatility of carboxylic acid derivatives, which could be applied to the synthesis of the compound (Kang et al., 2008).

Potential Applications in Scientific Research

  • Antimicrobial and Antitumor Applications

    The synthesis and evaluation of new pyridine derivatives, including those structurally similar to the compound of interest, have demonstrated variable and modest antimicrobial activity, suggesting potential research applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Catalysis and Chemical Transformations

    A study on the ligand- and additive-controlled Pd-catalyzed aminocarbonylation of alkynes with aminophenols to form hydroxy-substituted α,β-unsaturated amides highlights the importance of catalysis in creating functionalized chemical structures with potential pharmaceutical applications (Sha & Alper, 2017).

properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S.ClH/c1-23-11-10-21-19(22)18-17(14-8-6-13(12-20)7-9-14)15-4-2-3-5-16(15)24-18;/h2-5,13-14H,6-12,20H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDQZCVYFIQZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.